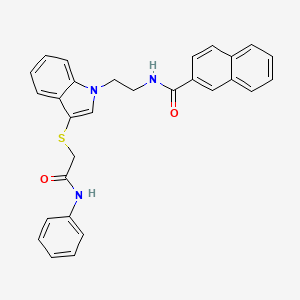
N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O2S/c33-28(31-24-10-2-1-3-11-24)20-35-27-19-32(26-13-7-6-12-25(26)27)17-16-30-29(34)23-15-14-21-8-4-5-9-22(21)18-23/h1-15,18-19H,16-17,20H2,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUJBHUJYWQUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a complex organic compound characterized by its unique molecular structure, which includes an indole ring, a naphthamide group, and a thioether linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N2O2S, with a molecular weight of approximately 378.55 g/mol. Its structure allows for various interactions with biological targets, enhancing its potential efficacy as a therapeutic agent.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that indole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans and Aspergillus niger .
Anticancer Properties
The indole moiety present in this compound is known for its role in cancer therapy. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli, Candida albicans | Inhibition of cell wall synthesis and metabolic pathways |
| Anticancer | Various cancer cell lines | Induction of apoptosis via modulation of signaling pathways |
| Anti-inflammatory | Inflammatory cell lines | Inhibition of pro-inflammatory cytokines |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses .
- Receptor Binding : The indole moiety may facilitate π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity to target receptors .
- Redox Reactions : The presence of reactive functional groups allows the compound to participate in redox reactions, influencing cellular processes and signaling pathways .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antimicrobial Activity : A study conducted on synthesized indole derivatives demonstrated significant antibacterial and antifungal activities against common pathogens. The results indicated that modifications on the indole structure could enhance antimicrobial potency .
- Anticancer Research : Another investigation focused on the anticancer properties of indole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


